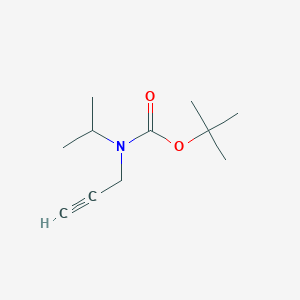
Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, an isopropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl isopropyl(prop-2-yn-1-yl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of propargyl alcohol. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Base: Triethylamine or sodium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl isopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The prop-2-yn-1-yl group can participate in click chemistry reactions, enabling the compound to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate
- Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Tert-butyl prop-2-yn-1-ylcarbamate
Uniqueness
Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate is unique due to the presence of both isopropyl and prop-2-yn-1-yl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-propan-2-yl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-8-12(9(2)3)10(13)14-11(4,5)6/h1,9H,8H2,2-6H3 |
Clave InChI |
BBOQGWMGBGUHDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC#C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminedihydrochloride](/img/structure/B13585233.png)
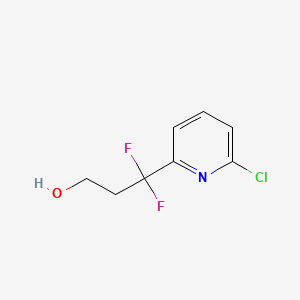
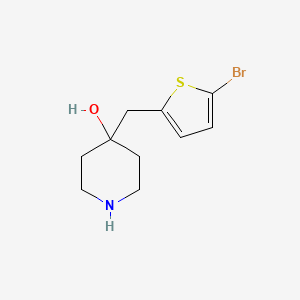
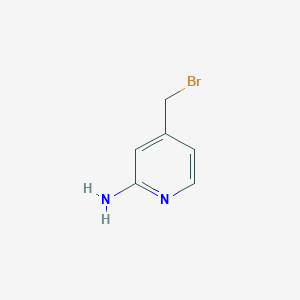
![7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B13585260.png)
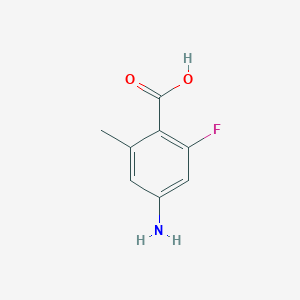
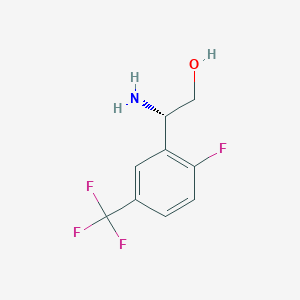
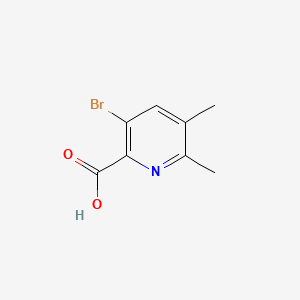
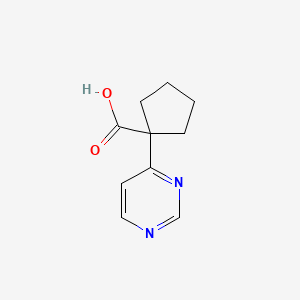
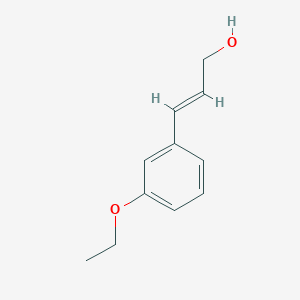
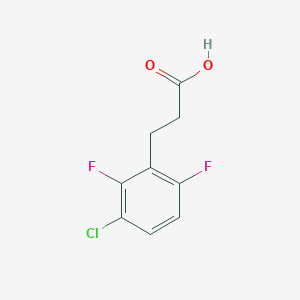
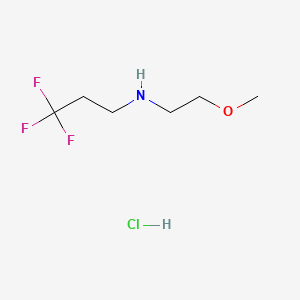
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
